N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide is a complex organic compound with significant implications in both chemical synthesis and biological research. It is classified as a benzamide derivative, characterized by the presence of bromophenyl and trifluoromethyl functional groups, which contribute to its unique properties and potential applications.
The synthesis of N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide typically involves several key steps:
Technical details regarding specific reaction mechanisms or catalysts used can vary based on laboratory protocols but generally follow established organic synthesis practices.
The molecular structure of N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide can be described as follows:
This structure can be visualized using computational chemistry software for detailed analysis, including molecular modeling.
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide can participate in various chemical reactions:
The choice of reagents and conditions will significantly influence the outcomes of these reactions.
The mechanism of action for N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide primarily revolves around its biological activity:
N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide has several scientific uses:
The molecular architecture of N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide integrates three strategically selected pharmacophores: a 4-bromophenyl moiety, a sulfanylphenyl bridge, and a 3-(trifluoromethyl)benzamide unit. The bromophenyl group provides a heavy halogen atom that enhances polar surface area and facilitates subsequent cross-coupling reactions for further derivatization. The thioether linkage (–S–) between phenyl rings offers conformational flexibility while maintaining planarity, enabling optimal π-π stacking interactions in potential biological targets. The 3-(trifluoromethyl)benzamide component delivers significant electron-withdrawing character due to the high Hammett constant (σₘ = 0.43) of the trifluoromethyl group, which modulates the benzamide's electronic density and enhances metabolic stability. This trifluoromethyl group also contributes to lipophilicity enhancement (predicted log P increase of ~0.9 compared to non-fluorinated analogs), improving membrane permeability [2] [7].
The sulfanyl bridge position was deliberately designed at the para-position relative to both the bromine atom and the benzamide linkage to maintain molecular symmetry and linearity. This linear arrangement promotes electronic delocalization across the entire π-system, as evidenced by computational studies showing a 15% reduction in HOMO-LUMO gap compared to meta-substituted analogs. The strategic para connectivity enables efficient conjugation between the electron-deficient trifluoromethylbenzamide and the electron-rich thioether, creating a push-pull electronic system that influences both solid-state packing and solution-phase behavior [4].
Table 1: Key Molecular Design Elements and Functions
Structural Element | Function | Consequence |
---|---|---|
4-Bromophenyl | Heavy halogen for derivatization & polar surface enhancement | Enables Suzuki coupling; improves crystallinity |
Para-Sulfanylphenyl bridge | Thioether linkage with conformational flexibility | Balances planarity and rotational freedom (15° torsion barrier) |
3-(Trifluoromethyl)benzamide | Strong electron-withdrawing group; lipophilicity anchor | Enhances metabolic stability; log P = 3.8 (calculated) |
Para-substitution pattern | Maximized conjugation pathway | Extended π-system (12-atom conjugation length) |
The synthesis of N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide proceeds through a convergent four-step sequence beginning with discrete preparation of the sulfanyl bridge and subsequent benzamide coupling. The critical thioether formation employs a nucleophilic aromatic substitution (SNAr) strategy between 4-bromothiophenol and 4-fluoronitrobenzene, capitalizing on the superior leaving group ability of fluoride when activated by the para-nitro group. This reaction proceeds in 92% yield when conducted in anhydrous dimethylformamide with cesium carbonate as base at 80°C for 8 hours, producing 4-(4-bromophenyl)sulfanyl)nitrobenzene as a crystalline intermediate [4].
Reduction of the nitro group is achieved via catalytic hydrogenation (10% Pd/C, H₂ at 50 psi, ethanol solvent) to yield 4-(4-bromophenyl)sulfanylaniline in quantitative yield without reductive debromination byproducts. The crucial benzamide coupling employs 3-(trifluoromethyl)benzoyl chloride generated in situ from the corresponding acid (oxalyl chloride, catalytic dimethylformamide, dichloromethane, 0°C). Amide bond formation proceeds at ambient temperature with triethylamine as base, achieving 85% isolated yield after silica gel chromatography. Strict exclusion of moisture is essential during acylation to prevent competitive acid chloride hydrolysis, while reaction temperature control below 30°C minimizes potential racemization at stereocenters in advanced analogs [2].
Table 2: Synthetic Pathway Optimization Parameters
Step | Reaction Conditions | Yield | Key Optimization Parameters |
---|---|---|---|
Thioether formation | Cs₂CO₃, DMF, 80°C, 8h | 92% | Base selection (Cs⁺ > K⁺ > Na⁺); solvent polarity |
Nitro reduction | 10% Pd/C, H₂ (50 psi), EtOH, 25°C | 99% | Pressure optimization; catalyst loading (5-15% screening) |
Benzoyl chloride formation | (COCl)₂, cat. DMF, CH₂Cl₂, 0°C → 25°C, 2h | 95% | Oxalyl chloride stoichiometry (1.05 eq.); temperature control |
Amide coupling | Et₃N, CH₂Cl₂, 0°C → 25°C, 12h | 85% | Base (Et₃N vs. iPr₂NEt); concentration effects |
Purification challenges arise from thioether oxidation sensitivity, requiring addition of 0.1% butylated hydroxytoluene as radical scavenger during chromatography to prevent sulfoxide formation. Final compound purity (>97%) is confirmed via reverse-phase high-performance liquid chromatography (C18 column, methanol-water gradient) with ultraviolet detection at 254 nm, correlating with the compound's strong π→π* absorption band [7].
The 3-(trifluoromethyl)benzoyl chloride precursor requires precise regiocontrol during its synthesis to prevent functionalization at competing positions. Electrophilic aromatic substitution on 3-(trifluoromethyl)benzene favors meta-substitution due to the trifluoromethyl group's strong meta-directing influence (σ⁺ = 0.52). Bromination using bromine in iron(III) bromide-catalyzed conditions (1.05 eq. Br₂, 5 mol% FeBr₃, 80°C) achieves >20:1 selectivity for the 4-bromo-3-(trifluoromethyl)benzene isomer over ortho or other byproducts. Subsequent oxidation to the carboxylic acid employs potassium permanganate under phase-transfer conditions (Adogen 464 catalyst, water-toluene, 90°C) to avoid benzylic bromination side reactions [2].
Alternative functionalization strategies include direct carboxylation via directed ortho-metalation. Protection of the acid as N,N-diethylamide enables directed ortho-lithiation (sec-butyllithium, tetramethylethylenediamine, hexanes, –78°C) followed by carboxylation with solid carbon dioxide to install the carboxylic acid group specifically at the 2-position relative to the trifluoromethyl group. This approach demonstrates how protecting group strategy fundamentally alters regiochemical outcomes, providing complementary access to sterically hindered benzamide variants [7].
The trifluoromethyl group itself presents unique reactivity constraints during functionalization. Attempted nitration under standard conditions (HNO₃/H₂SO₄) produces significant decomposition due to the group's sensitivity to strong electrophiles. Modified nitration with acetyl nitrate (prepared from acetic anhydride and fuming nitric acid) at –10°C achieves clean mononitration at the 5-position with 75% yield, demonstrating how electronic deactivation necessitates tailored electrophilic substitution protocols [4].
Though the thioether linkage in N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide lacks inherent chirality, stereochemical control becomes critical when synthesizing analogs with adjacent stereocenters or when employing chiral catalysts. The nucleophilic aromatic substitution forming the diaryl thioether bond proceeds through an addition-elimination mechanism with a Meisenheimer complex intermediate. Computational studies reveal a preference for anti approach of the thiolate nucleophile relative to the leaving group, resulting in inversion of configuration when using chiral fluoroarenes with enantiomerically pure leaving groups [3].
Competitive sulfoxide formation presents stereochemical complications even in achiral systems. Partial oxidation during synthesis generates diastereomeric sulfoxides with significantly different polarities, complicating purification. Implementation of strict oxygen-free environments (argon sparging, solvent degassing) combined with radical inhibitors (0.01 M ascorbic acid) suppresses this to <1% sulfoxide contamination. When chiral sulfoxides are intentionally synthesized as advanced intermediates, asymmetric oxidation with Ti(OiPr)₄/(R,R)-hydrobenzoin catalyst achieves 88% enantiomeric excess using cumene hydroperoxide as oxidant, demonstrating the potential for stereocontrolled access to these derivatives [3].
The thioether's conformational stereoelectronic effects influence overall molecular shape. Nuclear Overhauser effect spectroscopy measurements reveal preferential anti-periplanar orientation between the sulfur lone pairs and C–Br bond in solution, creating a chiral twist despite prochirality. This conformational preference creates a chiral molecular pocket that influences receptor binding in bioactive analogs. Density functional theory calculations at the B3LYP/6-31G(d) level predict a 2.5 kcal/mol stabilization energy for the anti-periplanar conformation versus the synclinal rotamer, explaining the observed conformational bias [3].
Table 3: Stereochemical Considerations in Thioether Systems
Stereochemical Aspect | Control Strategy | Analytical Method | Outcome |
---|---|---|---|
Sulfoxide diastereomers | Argon atmosphere; radical scavengers | Chiral HPLC (Chiralpak AD-H column) | <1% diastereomeric contamination |
Asymmetric sulfoxidation | Ti(OiPr)₄/(R,R)-hydrobenzoin; tBuOOH | Polarimetry ([α]D²⁵ = +125° at c=1, CHCl₃) | 88% enantiomeric excess |
Conformational control | Low-temperature crystallization | X-ray crystallography; NOESY | 85% anti-periplanar conformation at 25°C |
Axial chirality induction | Ortho-halogen substitution | Electronic circular dichroism spectroscopy | Δε = ±3.2 at 290 nm |
Post-synthetic modifications of N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide focus on extending π-conjugation through transition metal-catalyzed cross-coupling at the bromophenyl site. Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst and cesium carbonate base in toluene-water (3:1) at 80°C. Electron-deficient boronic acids (e.g., 4-formylphenylboronic acid) couple in 95% yield, while electron-rich analogs (e.g., 4-methoxyphenylboronic acid) require modified conditions (tris(dibenzylideneacetone)dipalladium(0) with tri-tert-butylphosphine) to achieve 80% conversion [4].
Electrochemical oxidation enables direct functionalization of the electron-rich thioether bridge. Constant potential electrolysis at +1.2 V versus Ag/AgCl in acetonitrile with tetrabutylammonium tetrafluoroborate supporting electrolyte introduces aryl-aryl coupling between thioether units, forming dimeric species with extended conjugation. This electrochemical dimerization red-shifts the ultraviolet-visible absorption maximum from 300 nm to 385 nm, corresponding to a 1.2 eV reduction in HOMO-LUMO gap. Controlled potential coulometry confirms a two-electron oxidation mechanism, with the thioether sulfur acting as an oxidation center [6].
Introduction of electron-donating substituents via directed ortho-lithiation after amide protection enhances push-pull character. N,N-diethylamide protection followed by lithium-halogen exchange (n-butyllithium, tetrahydrofuran, –78°C) and reaction with N,N-dimethylformamide installs formyl groups ortho to the trifluoromethyl group. This modification creates a donor-acceptor-donor triad with intramolecular charge transfer bands extending to 450 nm. Time-dependent density functional theory calculations predict a 40% increase in dipole moment compared to the parent compound, supporting enhanced electronic delocalization through these modifications [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0